![molecular formula C12H14BrN B2764728 6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene] CAS No. 1478735-16-8](/img/structure/B2764728.png)

6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

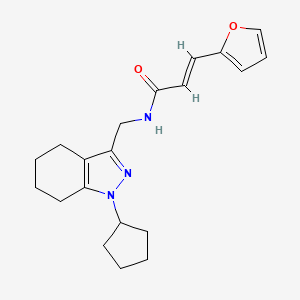

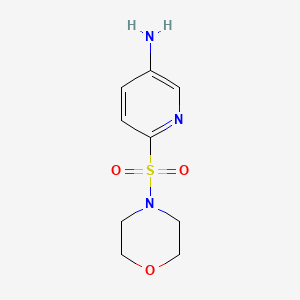

“6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” is a spirocyclic compound . It is characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .Molecular Structure Analysis

The molecular structure of “6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” is represented by the formula C12H14BRN . The structure is characterized by a bromine atom attached to a carbon atom, which is part of a naphthalene ring. This ring is connected to an azetidine ring, forming a spirocyclic structure .Chemical Reactions Analysis

Spirocyclic compounds like “6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms . Spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings have been commonly observed .科学的研究の応用

Hypervalent Interactions in Chalcogen-Containing Compounds

Research on structurally diverse compounds derived from peri-substituted naphthalene chalcogen donors has shown the formation of hypervalent adducts with dibromine and diiodine, characterized by unique conformational properties and bonding models (Knight et al., 2010). These findings could suggest avenues for exploring the reactivity of brominated spiro compounds in forming hypervalent structures with potential applications in developing new materials or chemical sensors.

Photochromic Properties of Spiro Compounds

The study of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives has revealed significant insights into the photochromic properties of spiro compounds, indicating potential applications in photodynamic therapy and materials science for creating responsive or adaptive materials (Rajeswari et al., 2016).

Electrophilic Activation in Synthesis

Mechanistic insights into the stereocontrolled synthesis of hexahydropyrrolo[2,3-b]indoles through electrophilic activation of tryptophan derivatives have been provided, showcasing the potential of employing brominated spiro compounds as intermediates or catalysts in the synthesis of complex heterocyclic structures (López et al., 2008).

Modular Assembly of Spirocarbocyclic Scaffolds

A novel palladium(0)-catalyzed dearomatizing spiroannulation technique has been developed for the assembly of spiro[indene-1,1'-naphthalen]-2'-ones, demonstrating the potential of brominated spiro compounds in facilitating the modular construction of complex polycyclic architectures (Zuo et al., 2017).

作用機序

The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This suggests that “6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” may have potential biological activity, although specific studies on this compound are needed to confirm this.

特性

IUPAC Name |

7-bromospiro[2,4-dihydro-1H-naphthalene-3,2'-azetidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c13-11-2-1-10-8-12(5-6-14-12)4-3-9(10)7-11/h1-2,7,14H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNLMXHJWDBLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN2)CC3=C1C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2764649.png)

![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)

![[6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride](/img/structure/B2764652.png)

![2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2764657.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2764663.png)

![N-(4-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2764664.png)

![N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2764665.png)